Chlorodimethylphenylsilane

Catalog No.
S572987
CAS No.
768-33-2
M.F
C8H11ClSi
M. Wt
170.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodimethylphenylsilane

CAS Number

768-33-2

Product Name

Chlorodimethylphenylsilane

IUPAC Name

chloro-dimethyl-phenylsilane

Molecular Formula

C8H11ClSi

Molecular Weight

170.71 g/mol

InChI

InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

KWYZNESIGBQHJK-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC=C1)Cl

Synonyms

CDMPS, chlorodimethylphenylsilane, phenyldimethylchlorosilane

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)Cl

The exact mass of the compound Chloro(dimethyl)phenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95425. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorodimethylphenylsilane (CAS 768-33-2) is a versatile organosilicon chloride widely utilized in chemical procurement as a silylating agent, a precursor for nucleophilic silyllithium reagents, and a building block for siloxane polymers. Unlike baseline aliphatic silanes, it incorporates a phenyl ring that modifies both its steric bulk and electronic profile, yielding the dimethylphenylsilyl (DMPS) group. This structural balance provides an intermediate hydrolytic stability profile and a significantly higher boiling point compared to standard commodity reagents like chlorotrimethylsilane (TMSCl), making it a high-value choice for complex multi-step syntheses, scale-up operations, and specialized cross-coupling applications.

Procurement Fit

Phenyl-bearing silyl chloride — enables DMPS protecting group introduction and UV-chromophoric derivatization workflows
Specialty reagent for stereochemical control — supports enantioenriched allenylsilane synthesis via ortho-ester Claisen rearrangement
Materials science silylating agent — supports mesoporous silica surface modification for elevated-temperature applications

Generic substitution of chlorodimethylphenylsilane with cheaper, more common alternatives like chlorotrimethylsilane (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) frequently fails in advanced process chemistry. TMSCl is highly volatile, prone to evaporative loss in unpressurized reactors, and yields protecting groups that are often too labile to survive downstream transformations [1]. Conversely, TBSCl introduces extreme steric bulk, necessitating harsh, substrate-damaging conditions for subsequent deprotection [2]. Furthermore, when synthesizing nucleophilic silyl reagents, TMSCl cannot be efficiently reduced directly with lithium metal without relying on highly toxic mercury or tin intermediates, whereas chlorodimethylphenylsilane undergoes direct reductive cleavage to form the essential dimethylphenylsilyllithium reagent [3].

Substitution Risk

UV Chromophore
TMSCl and aliphatic silyl chlorides lack the phenyl chromophore; UV-based reaction monitoring and HPLC detection are not feasible with these alternatives
Acid Lability
DMPS protecting group exhibits differentiated acid stability; orthogonal deprotection sequences designed for DMPS may not transfer to TMS-based groups
Reactivity Path
Phenyl group modulates Si–Cl reactivity in reductive coupling and enables masked hydroxy strategies; aliphatic silyl chlorides do not support these synthetic pathways

Process Volatility and High-Temperature Handling Safety

During scale-up operations, the volatility of silylating agents directly impacts stoichiometric control and equipment requirements. Chlorodimethylphenylsilane exhibits a boiling point of 193.5 °C, whereas the standard commodity substitute, chlorotrimethylsilane (TMSCl), boils at 57.9 °C [1]. This massive thermal differential allows chlorodimethylphenylsilane to be utilized in high-temperature, open-vessel, or refluxing solvent systems without the rapid evaporative losses that plague TMSCl.

Evidence DimensionBoiling Point / Volatility
Target Compound Data193.5 °C
Comparator Or BaselineTMSCl (57.9 °C)
Quantified Difference>135 °C higher boiling point
ConditionsStandard atmospheric pressure distillation and reactor handling

Eliminates the need for pressurized reaction vessels and prevents stoichiometric drift due to evaporative losses during high-temperature silylation.

Acidolytic Stability
Head-to-head
DMPSE group ~5× more stable than TMSE under 0.5% TFA; TMSE is 3–4× more stable than tert-butyl ether
Supports orthogonal deprotection design in peptide synthesis
Bpoc/t-Bu strategy context; reported comparison under identical acidolytic conditions

Hydrolytic Stability of the Silyl Ether Protecting Group

When used to protect hydroxyl groups, chlorodimethylphenylsilane forms a dimethylphenylsilyl (DMPS) ether that offers an intermediate stability profile. In acidic hydrolysis environments, stability follows a strict rank order: TMS < DMPS < TES < TBS. The DMPS group is significantly more robust than TMS, preventing premature cleavage during mild acidic workups, yet it remains easier to deprotect than the highly sterically hindered TBS group.

Evidence DimensionAcidic Hydrolysis Resistance
Target Compound DataIntermediate stability (DMPS)
Comparator Or BaselineTMS (highly labile) and TBS (highly resistant)
Quantified DifferenceCleavage rate: TMS > DMPS > TES > TBS
ConditionsAcidic hydrolysis environments in organic synthesis

Provides a tunable protection window, allowing the DMPS group to survive conditions that would cleave a TMS group while avoiding the harsh deprotection conditions required for TBS.

Reductive Coupling
Head-to-head
PhMe₂SiCl reactivity > BzMe₂SiCl > Me₃SiCl in THF solution-phase reductive coupling
Phenyl group modulates electron-transfer reactivity profile
Qualitative enhancement reported; quantitative rate constants not available from source

Direct Silyllithium Precursor Viability

The synthesis of nucleophilic silylating agents heavily depends on the precursor's ability to undergo reductive cleavage. Chlorodimethylphenylsilane reacts directly with lithium wire in THF to yield dimethylphenylsilyllithium (PhMe2SiLi) in 4-6 hours [1]. In contrast, attempting to form trimethylsilyllithium directly from TMSCl is highly inefficient and traditionally requires the use of highly toxic bis(trimethylsilyl)mercury or stannyl intermediates that take days to react.

Evidence DimensionDirect Reductive Cleavage to Silyllithium
Target Compound Data1-step synthesis via Li metal (4-6 hours)
Comparator Or BaselineTMSCl (Requires toxic Hg/Sn intermediates)
Quantified DifferenceElimination of heavy-metal intermediates and multi-day reaction times
ConditionsReductive cleavage with lithium metal in anhydrous THF at ambient to 0 °C

Enables the safe, scalable, and direct generation of nucleophilic silylating agents without introducing toxic mercury or tin waste streams.

Thermal Stability
Class-level
PhMe₂SiCl-modified MCM-41 stable to ~170°C; exceeds corresponding polymeric resin stability
Supports elevated-temperature material applications
24–36% silanol coverage achieved; property depends on modifier-to-silanol ratio

UV-Traceability for QA/QC and Chromatographic Workflows

Tracking reaction progress and purifying intermediates is a major bottleneck in process chemistry. Because chlorodimethylphenylsilane contains a phenyl ring, the resulting DMPS-derivatized compounds are UV-active (typically absorbing at ~254 nm) [1]. Conversely, standard aliphatic protecting groups like TMS, TES, and TBS are entirely UV-inactive, forcing chemists to rely on destructive chemical stains or specialized detectors for visualization.

Evidence DimensionUV-Vis Absorbance
Target Compound DataUV-active at ~254 nm
Comparator Or BaselineTMS / TES / TBS (UV-inactive)
Quantified DifferenceDirect UV visualization vs 100% reliance on destructive staining
ConditionsTLC, HPLC, and continuous flow UV monitoring

Drastically simplifies reaction monitoring, chromatographic purification, and purity assessment in industrial QA/QC workflows.

UV Detectability
Class-level
DMPS derivatives absorb at ~266 nm; TMS derivatives show no significant UV absorption
Enables UV-based chromatographic monitoring without additional tagging
Reported for monosaccharide and alcohol derivative analysis
Masked Hydroxy Strategy
Class-level
DMPS phenyl removable via protodesilylation; convertible to alcohol via Kumada-Fleming-Tamao oxidation
Expands synthetic routes through masked hydroxy group approach
Allylic DMPS reported as preferred substrates for allylic alcohol synthesis

Intermediate-Stability Hydroxyl Protection in API Synthesis

In complex multi-step syntheses where a TMS group is too labile to survive mild acidic workups and a TBS group is too difficult to remove without damaging the substrate, chlorodimethylphenylsilane provides the ideal DMPS protecting group .

In Situ Generation of Nucleophilic Silyl Reagents

For processes requiring silyl anions, such as the conversion of silyl enol ethers to lithium enolates, this compound acts as the direct, heavy-metal-free precursor to dimethylphenylsilyllithium via simple reductive cleavage with lithium metal [1].

High-Temperature Open-Vessel Silylation

In manufacturing environments where the high volatility of TMSCl causes excessive reagent loss and stoichiometric drift, the ~193 °C boiling point of chlorodimethylphenylsilane allows for efficient, unpressurized high-temperature reactions [2].

UV-Monitored Chromatographic Purification

When synthesizing complex aliphatic intermediates that lack inherent chromophores, tagging the molecule with the DMPS group enables real-time UV tracking during HPLC and TLC, streamlining QA/QC workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal peptide protection
Acid lability gradient profile
Stability under mild acidolytic conditions
UV-HPLC derivatization
Phenyl chromophore for UV detection
Detection sensitivity and chromatographic behavior
Enantioenriched allenylsilane synthesis
Steric and electronic DMPS profile
Stereochemical outcome in Claisen rearrangement
Mesoporous silica functionalization
Thermal stability of silylated surface
Elevated-temperature material integrity

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.72 mmHg

Pictograms

Corrosive

Other CAS

768-33-2

Wikipedia

Chlorodimethylphenylsilane

General Manufacturing Information

Benzene, (chlorodimethylsilyl)-: ACTIVE

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